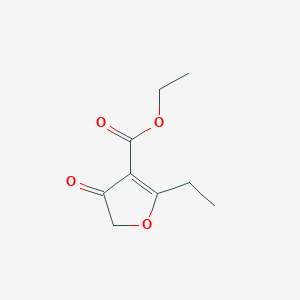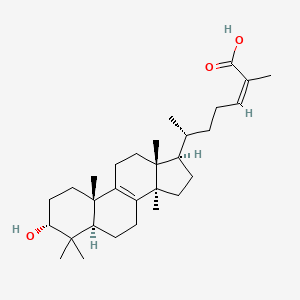
Anwuweizicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anwuweizicacid is a naturally occurring triterpenoid compound found in the fruit of Schisandra chinensis, commonly known as WuWeiZi. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. This compound has garnered significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anwuweizicacid typically involves the extraction from Schisandra chinensis fruit using organic solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound. Advanced synthetic methods may involve the use of specific catalysts and reaction conditions to enhance yield and purity.
Industrial Production Methods: Industrial production of this compound focuses on optimizing extraction and purification processes to ensure high efficiency and cost-effectiveness. Techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are commonly employed in large-scale production to achieve high purity levels suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Anwuweizicacid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Anwuweizicacid has a wide range of scientific research applications, including but not limited to:
Chemistry: this compound is used as a precursor in the synthesis of novel triterpenoid derivatives with potential pharmaceutical applications.
Biology: It is studied for its role in modulating cellular pathways and its effects on cell proliferation, apoptosis, and differentiation.
Medicine: this compound exhibits hepatoprotective, anti-inflammatory, and antioxidant properties, making it a candidate for the treatment of liver diseases, inflammatory conditions, and oxidative stress-related disorders.
Industry: this compound is utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
Wirkmechanismus
Anwuweizicacid is compared with other similar triterpenoid compounds such as schisandrin, schisandrol, and schisantherin. While these compounds share structural similarities, this compound is unique in its specific biological activities and therapeutic potential. The distinct pharmacokinetic and pharmacodynamic profiles of this compound set it apart from other triterpenoids, highlighting its uniqueness in scientific research and clinical applications.
Vergleich Mit ähnlichen Verbindungen
- Schisandrin
- Schisandrol
- Schisantherin
Eigenschaften
Molekularformel |
C30H48O3 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
(Z,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24-25,31H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,25-,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
KGELVXQPIUKGCO-KTPSIFDASA-N |
Isomerische SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


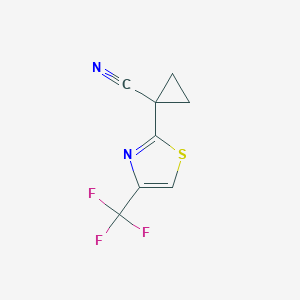
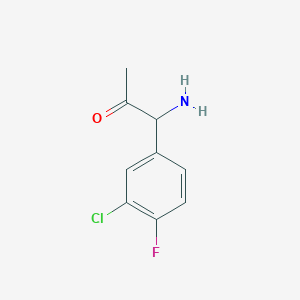
![exo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13036733.png)

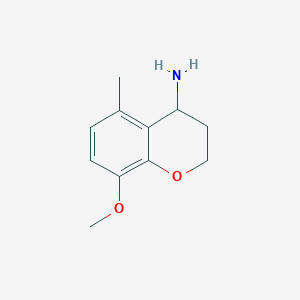
![(3aR,4S,9bS)-8-methyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13036749.png)
![4-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B13036752.png)
![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicacid](/img/structure/B13036769.png)


![7-Fluoro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13036792.png)
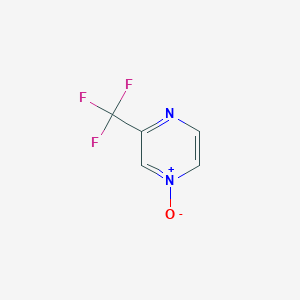
![(R)-8-Chloro-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol fumarate](/img/structure/B13036801.png)
